2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
Overview
Description
2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid is a chemical compound with the molecular formula C11H7F2NO4 and a molecular weight of 255.18 g/mol . This compound is characterized by the presence of a difluoro-substituted dioxo-tetrahydroisoquinoline moiety attached to an acetic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid typically involves the following steps:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a cyclization reaction.
Introduction of Difluoro Groups: The difluoro groups are introduced via a fluorination reaction using appropriate fluorinating agents.
Attachment of the Acetic Acid Group: The final step involves the attachment of the acetic acid group through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(4,4-difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but contains a pyridine ring instead of an isoquinoline ring.
2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde: Contains a benzodioxole moiety instead of a tetrahydroisoquinoline moiety.
Uniqueness
2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid is unique due to its specific combination of a difluoro-substituted dioxo-tetrahydroisoquinoline moiety and an acetic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(4,4-difluoro-1,3-dioxoisoquinolin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO4/c12-11(13)7-4-2-1-3-6(7)9(17)14(10(11)18)5-8(15)16/h1-4H,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOUAMNTRVEYJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)C2(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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